Chondroitin Hydrogen Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

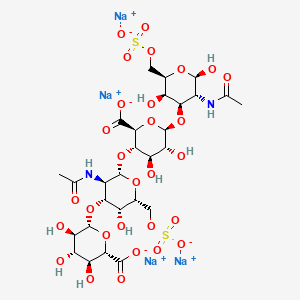

Chondroitin Sulfate Sodium Salt is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . It is commonly found in the extracellular matrix of animal tissues, particularly in cartilage. This compound is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chondroitin Sulfate Sodium Salt can be synthesized through various methods, including extraction from animal cartilage, bio-synthesis, and fermentation . The extraction process typically involves the use of alkaline solutions to break down the cartilage, followed by filtration and purification steps . The bio-synthesis method involves the use of specific enzymes to catalyze the formation of the compound from simpler sugars .

Industrial Production Methods: Industrial production of Chondroitin Sulfate Sodium Salt often involves the extraction from bovine, porcine, or avian cartilages . The extracted material is then purified through a series of filtration and precipitation steps to obtain the final product . The purity and homogeneity of the compound can vary depending on the source and the extraction method used .

Chemical Reactions Analysis

Types of Reactions: Chondroitin Sulfate Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products: The major products formed from these reactions include various sulfated derivatives of Chondroitin Sulfate Sodium Salt, which exhibit enhanced biological activities and improved therapeutic properties .

Scientific Research Applications

Chondroitin Sulfate Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosaminoglycan interactions and modifications . In biology, it is used to study cell signaling pathways and tissue regeneration . In medicine, it is widely used as a dietary supplement for the treatment of osteoarthritis and other joint-related issues . Additionally, it has applications in the food industry as a functional ingredient in various health supplements .

Mechanism of Action

The mechanism of action of Chondroitin Sulfate Sodium Salt involves its interaction with various molecular targets and pathways in the body . It exerts its effects by inhibiting the synthesis of proteolytic enzymes and nitric oxide, which contribute to cartilage degradation . It also stimulates the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining the structural integrity of cartilage . These actions help reduce inflammation and improve joint function in individuals with osteoarthritis .

Comparison with Similar Compounds

Chondroitin Sulfate Sodium Salt is often compared with other glycosaminoglycans such as heparin, dermatan sulfate, and keratan sulfate . While all these compounds share similar structural features, Chondroitin Sulfate Sodium Salt is unique in its specific sulfation patterns and its ability to interact with various biological molecules . This uniqueness makes it particularly effective in treating joint-related issues and enhancing cartilage regeneration .

List of Similar Compounds:- Heparin

- Dermatan Sulfate

- Keratan Sulfate

- Hyaluronic Acid

Properties

Molecular Formula |

C28H40N2Na4O29S2 |

|---|---|

Molecular Weight |

1024.7 g/mol |

IUPAC Name |

tetrasodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H44N2O29S2.4Na/c1-5(31)29-9-18(11(33)7(53-25(9)44)3-51-60(45,46)47)55-28-17(39)15(37)20(22(59-28)24(42)43)57-26-10(30-6(2)32)19(12(34)8(54-26)4-52-61(48,49)50)56-27-16(38)13(35)14(36)21(58-27)23(40)41;;;;/h7-22,25-28,33-39,44H,3-4H2,1-2H3,(H,29,31)(H,30,32)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4/t7-,8-,9-,10-,11+,12+,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;;;/m1..../s1 |

InChI Key |

DQPSLJYZLFDYMW-GNRHAXGTSA-J |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)[O-])O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)

![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)

![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)

![[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol](/img/structure/B15129927.png)

![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)